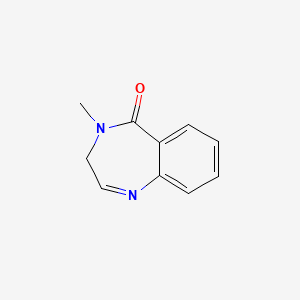
4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound has a unique structure that contributes to its specific chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride in dry pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodiazepine structure.
Industrial Production Methods
In industrial settings, the synthesis of benzodiazepines, including this compound, can be achieved using continuous flow chemistry. This method allows for the efficient and scalable production of these compounds by optimizing reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and substituted derivatives, which can have varied pharmacological properties .
Applications De Recherche Scientifique
4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.
Oxazepam: Known for its anxiolytic and muscle relaxant properties.
Uniqueness
4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in the field of medicinal chemistry .
Propriétés
Numéro CAS |
63262-18-0 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
4-methyl-3H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10(12)13/h2-6H,7H2,1H3 |
Clé InChI |
HXHIWKVJVURLAW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=NC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
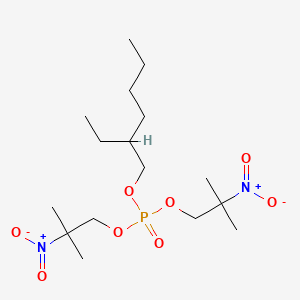
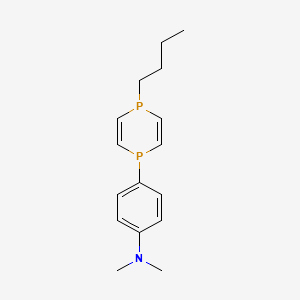

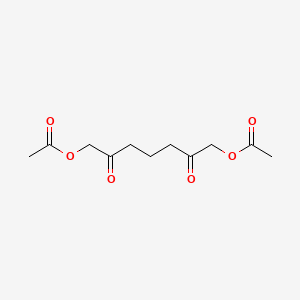
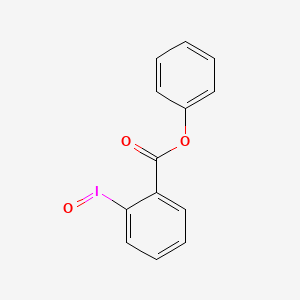
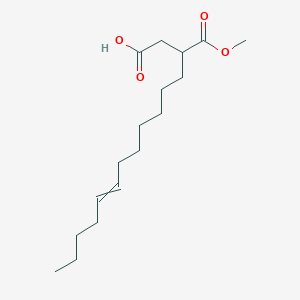
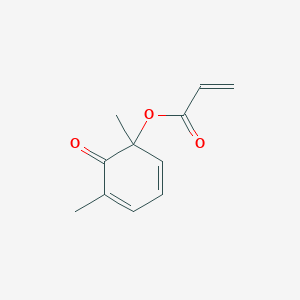

![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
